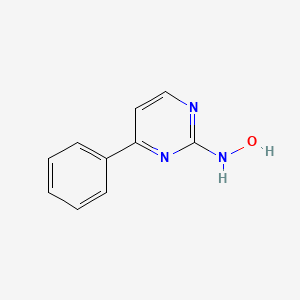

N-Hydroxy-4-phenylpyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Hydroxy-4-phenylpyrimidin-2-amine is a compound belonging to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds, which are crucial in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-4-phenylpyrimidin-2-amine typically involves multi-step reactions starting from acyclic starting materials. One common method includes the following steps:

Ring Closure: Starting with benzylidene acetones and ammonium thiocyanates, the initial step involves ring closure to form the pyrimidine ring.

Aromatization: This step ensures the formation of the aromatic pyrimidine structure.

S-Methylation: Introduction of a methyl group to the sulfur atom.

Oxidation: Conversion to methylsulfonyl compounds.

Formation of Guanidines: Reaction with suitable amines to form the final product.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-4-phenylpyrimidin-2-amine can undergo several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: The addition of hydrogen or removal of oxygen.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various nucleophiles can be used depending on the desired substitution product

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-Hydroxy-4-phenylpyrimidin-2-amine has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Mechanism of Action

The mechanism of action of N-Hydroxy-4-phenylpyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation .

Comparison with Similar Compounds

2-Amino-4-phenylpyrimidine: Shares a similar pyrimidine core but lacks the hydroxy group.

N-Phenylpyrimidin-2-amine: Another derivative with similar structural features but different functional groups

Uniqueness: N-Hydroxy-4-phenylpyrimidin-2-amine is unique due to the presence of the hydroxy group, which can significantly influence its chemical reactivity and biological activity. This functional group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with biological targets.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-Hydroxy-4-phenylpyrimidin-2-amine to improve yield and purity?

- Methodological Answer : Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) is critical. For example, using nucleophilic substitution or coupling reactions under inert atmospheres can minimize side products. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol improves purity. Monitoring intermediate steps using thin-layer chromatography (TLC) ensures reaction progression .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm proton environments and carbon frameworks, with attention to hydroxy (-OH) and aromatic proton signals.

- X-ray Crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves molecular geometry, bond angles, and intermolecular interactions. Data collection at low temperatures (e.g., 100 K) enhances resolution .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How do hydrogen bonding interactions influence the crystal packing and stability of this compound?

- Methodological Answer : Graph set analysis (as per Etter’s formalism) identifies hydrogen bond motifs (e.g., N–H⋯O or O–H⋯N). For pyrimidine derivatives, intramolecular bonds (e.g., six-membered rings via N–H⋯N interactions) stabilize conformations, while intermolecular bonds (e.g., C–H⋯O) propagate crystal lattices. Computational tools like Mercury (CCDC) visualize packing diagrams, and thermal stability is assessed via differential scanning calorimetry (DSC) .

Q. How can researchers resolve contradictions in crystallographic data during structural determination of this compound?

- Methodological Answer :

- Multi-Model Refinement : Use SHELXL to test alternative disorder models and occupancy ratios for ambiguous electron density regions.

- Validation Tools : Check for geometric outliers (e.g., using PLATON’s ADDSYM) to detect missed symmetry elements.

- Comparative Analysis : Cross-reference with analogous structures (e.g., polymorphs of N-(4-chlorophenyl)-pyrimidine derivatives) to identify systematic errors in torsion angles or hydrogen bond distances .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of pyrimidine derivatives like this compound?

- Methodological Answer :

- Substituent Variation : Synthesize derivatives with modifications at the phenyl or pyrimidine positions (e.g., electron-withdrawing groups or halogens) to assess biological activity shifts.

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cholinesterases), focusing on hydrogen bond donors/acceptors and π-π stacking with aromatic residues.

- In Vitro Assays : Test inhibitory potency (e.g., IC50 values) against relevant enzymes and correlate with crystallographic or DFT-calculated electronic parameters (e.g., HOMO-LUMO gaps) .

Properties

CAS No. |

111396-72-6 |

|---|---|

Molecular Formula |

C10H9N3O |

Molecular Weight |

187.20 g/mol |

IUPAC Name |

N-(4-phenylpyrimidin-2-yl)hydroxylamine |

InChI |

InChI=1S/C10H9N3O/c14-13-10-11-7-6-9(12-10)8-4-2-1-3-5-8/h1-7,14H,(H,11,12,13) |

InChI Key |

BGOYJPLXMJLXGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=C2)NO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.